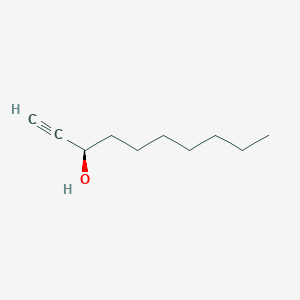
(3R)-Dec-1-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-Dec-1-YN-3-OL is an organic compound with the molecular formula C10H18O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the R-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Dec-1-YN-3-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a propargylic ketone using a chiral catalyst. This process involves the following steps:
Formation of Propargylic Ketone: The starting material, a terminal alkyne, undergoes a reaction with a carbonyl compound to form a propargylic ketone.
Asymmetric Reduction: The propargylic ketone is then reduced using a chiral catalyst, such as a chiral oxazaborolidine, to yield this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high enantiomeric excess and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-Dec-1-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be achieved using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of (3R)-Dec-1-YN-3-one or (3R)-Dec-1-YN-3-al.
Reduction: Formation of (3R)-Dec-1-ene-3-OL or (3R)-Decane-3-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-Dec-1-YN-3-OL has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (3R)-Dec-1-YN-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-Dec-1-YN-3-OL: The enantiomer of (3R)-Dec-1-YN-3-OL with opposite stereochemistry.
(3R)-Oct-1-YN-3-OL: A similar compound with a shorter carbon chain.
(3R)-Dodec-1-YN-3-OL: A similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a triple bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
74867-41-7 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(3R)-dec-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
DQBUGZRLSSLUKC-JTQLQIEISA-N |
Isomerische SMILES |
CCCCCCC[C@H](C#C)O |
Kanonische SMILES |
CCCCCCCC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
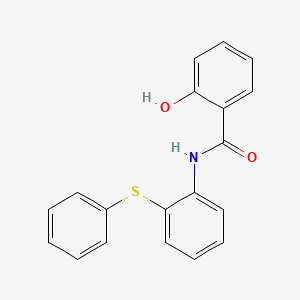
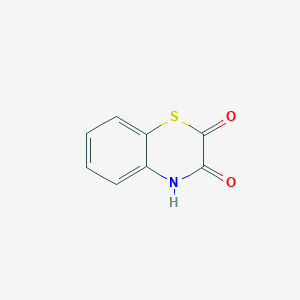

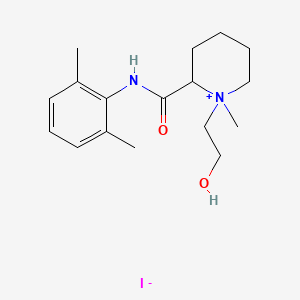

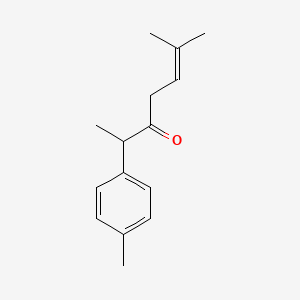

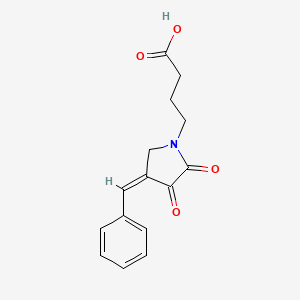
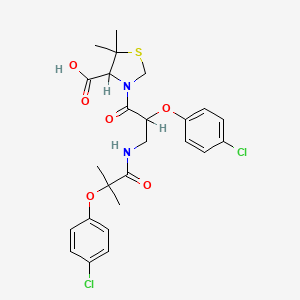
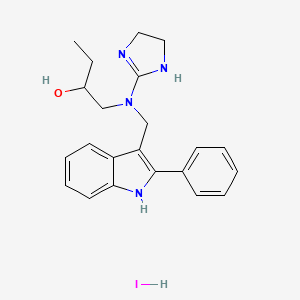

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
